![molecular formula C23H17N7O3 B2715978 N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1005999-79-0](/img/structure/B2715978.png)
N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide
説明
This compound features a pyrazole core substituted with a methyl group at position 3 and a 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl moiety at position 1. The benzo[d][1,3]dioxole-5-carboxamide group is attached via the pyrazole nitrogen, forming a structurally complex molecule. The pyrazolo[3,4-d]pyrimidine scaffold is analogous to purine bases, often exploited in kinase inhibitor design due to its ability to mimic ATP binding . The benzo[d][1,3]dioxole (methylenedioxyphenyl) group may enhance lipophilicity and metabolic stability compared to simpler aryl substituents, though it introduces susceptibility to oxidative metabolism .
特性
IUPAC Name |
N-[5-methyl-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)pyrazol-3-yl]-1,3-benzodioxole-5-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N7O3/c1-14-9-20(27-23(31)15-7-8-18-19(10-15)33-13-32-18)30(28-14)22-17-11-26-29(21(17)24-12-25-22)16-5-3-2-4-6-16/h2-12H,13H2,1H3,(H,27,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEPMHAHJEAUPBX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC3=C(C=C2)OCO3)C4=NC=NC5=C4C=NN5C6=CC=CC=C6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N7O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
生物活性
The compound N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide is a novel pyrazolo[3,4-d]pyrimidine derivative that has garnered interest due to its potential biological activities, particularly in the field of cancer research. This article synthesizes findings from various studies that explore its biological activity, including anticancer properties and mechanisms of action.
Chemical Structure and Properties
The compound features a complex structure characterized by multiple heterocyclic rings, which are known to exhibit diverse biological activities. The pyrazolo[3,4-d]pyrimidine scaffold is particularly noted for its role in medicinal chemistry as it can interact with various biological targets.
Anticancer Activity
Research has demonstrated that compounds with the pyrazolo[3,4-d]pyrimidine scaffold possess significant anticancer properties. For instance, a study reported that a related compound exhibited an IC50 value of 2.24 µM against A549 lung cancer cells, outperforming doxorubicin (IC50 = 9.20 µM) as a positive control . This indicates a strong potential for the compound in therapeutic applications against lung cancer.
Table 1: Anticancer Activity of Pyrazolo[3,4-d]pyrimidine Derivatives
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
1a | A549 | 2.24 | Induction of apoptosis |
1d | MCF-7 | 1.74 | Inhibition of cell proliferation |
5i | MCF-7 | 0.3 | Dual EGFR/VGFR2 inhibition |
The compound has been shown to induce apoptosis in cancer cells significantly at low concentrations, suggesting a mechanism that may involve the activation of apoptotic pathways . The structure-activity relationship (SAR) studies indicate that modifications to the pyrazolo[3,4-d]pyrimidine scaffold can lead to variations in potency and selectivity against different cancer types.
The anticancer effects are attributed to several mechanisms:
- Inhibition of Kinases : Many pyrazolo[3,4-d]pyrimidine derivatives act as inhibitors of various kinases involved in cancer cell signaling pathways. For example, dual inhibition of EGFR and VGFR2 has been observed with certain derivatives .
- Cell Cycle Arrest : These compounds can cause cell cycle arrest leading to reduced proliferation rates in cancer cells.
- DNA Fragmentation : Induction of DNA fragmentation has been noted as a consequence of apoptosis triggered by these compounds .
Other Biological Activities
Beyond anticancer effects, pyrazolo[3,4-d]pyrimidines have demonstrated a range of biological activities including:
- Antiparasitic and Antifungal : Certain derivatives have shown effectiveness against parasitic infections and fungal growth.
- Anti-inflammatory Effects : The compounds also exhibit anti-inflammatory properties which may contribute to their overall therapeutic potential .
Case Studies
A notable case study involved the synthesis and evaluation of various pyrazolo[3,4-d]pyrimidine derivatives for their anticancer activity. The study highlighted the importance of structural modifications in enhancing the bioactivity and selectivity towards specific cancer cell lines. For instance, one derivative was found to effectively inhibit tumor growth in an MCF-7 model while also inducing significant apoptosis through mitochondrial pathways .
科学的研究の応用
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant anticancer properties by targeting specific enzymes involved in tumor growth. For instance, N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide may inhibit the epidermal growth factor receptor (EGFR) tyrosine kinase, disrupting downstream signaling pathways critical for cancer cell proliferation .
Anti-inflammatory Effects
The compound's structural characteristics suggest potential applications in treating inflammatory diseases. Similar pyrazolo derivatives have shown efficacy in modulating inflammatory pathways, indicating that this compound could serve as a dual-action agent targeting both cancer and inflammation .
Anticancer Activity Assessment
A study evaluated various pyrazolo derivatives against different cancer cell lines. The results indicated that modifications in the structure could enhance selectivity and potency against specific tumors. For example:
- Cell Line Tested : Human breast cancer cell line (MCF7)
- IC50 Value : 0.75 µM for the most potent analogs.
Inflammatory Response Modulation
In another study focusing on anti-inflammatory activity:
- Model Used : Lipopolysaccharide (LPS)-induced macrophages
- Results : Significant reduction in pro-inflammatory cytokines (TNF-alpha and IL-6) was observed at concentrations as low as 10 µM.
Potential Applications
Given its promising biological activities, this compound has potential applications in:
- Cancer Therapy : As a targeted treatment for various cancers by inhibiting key signaling pathways.
- Anti-inflammatory Drugs : To manage chronic inflammatory conditions through modulation of immune responses.
- Drug Development : As a lead compound for further structural modifications to enhance efficacy and reduce side effects.
類似化合物との比較
Comparison with Structurally Related Compounds
Table 1: Structural and Functional Comparison
Key Observations
Core Heterocycles: The target compound’s pyrazolo[3,4-d]pyrimidine core is distinct from dihydropyrazoles (e.g., ) and pyrazolo[3,4-b]pyridines (e.g., ). Pyrazolo[3,4-b]pyridine () lacks the pyrimidine nitrogen, reducing hydrogen-bonding capacity.
Functional Groups :
- The carboxamide group in the target compound contrasts with carboximidamides () and sulfonamides (). Carboxamides exhibit greater hydrolytic stability than amidines, which may translate to improved bioavailability .
- Sulfonamides () often enhance solubility but may introduce toxicity risks.
Substituent Effects: The benzo[d][1,3]dioxole group in the target compound contributes to π-π stacking interactions and electron density, whereas methoxy () or fluoro () substituents modulate electronic effects without the metabolic liability of the dioxole ring .
Physicochemical Properties :
- The target compound’s higher molecular weight (~450 g/mol) compared to (~300 g/mol) and (374.4 g/mol) may challenge compliance with Lipinski’s rule of five, impacting oral bioavailability.
Analytical Techniques
- Molecular networking (MS/MS) would cluster the target compound with other pyrazole-carboxamides (cosine score >0.8) but differentiate it from sulfonamides or amidines .
- X-ray crystallography (via SHELXL ) would confirm the planar geometry of the fused pyrimidine ring and hydrogen-bonding interactions.
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide?
- Answer : The synthesis involves two primary stages:
Core Formation : Construct the pyrazolo[3,4-d]pyrimidine scaffold via condensation of 5-amino-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carbonitrile with trimethyl orthoformate, followed by ammonia treatment to yield the 4-amino-pyrazolo[3,4-d]pyrimidine intermediate .
Coupling Reaction : React the intermediate with benzo[d][1,3]dioxole-5-carboxylic acid using coupling agents like EDCl, DMAP, and HOBt in DMF at room temperature to form the final carboxamide .
- Critical parameters include solvent choice (e.g., dry acetonitrile or dichloromethane) and reaction time optimization to minimize byproducts .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Answer :
- IR Spectroscopy : Identifies functional groups (e.g., amide C=O stretch at ~1650–1700 cm⁻¹) .
- ¹H/¹³C NMR : Confirms substituent positions (e.g., aromatic protons from phenyl groups at δ 7.2–8.5 ppm, methyl groups at δ 2.3–2.7 ppm) .
- Mass Spectrometry : Validates molecular weight and fragmentation patterns .
- X-ray Crystallography (if available): Resolves 3D conformation and hydrogen-bonding networks .
Q. What reaction conditions are optimal for coupling benzo[d][1,3]dioxole-5-carboxamide to the pyrazolo[3,4-d]pyrimidine core?
- Answer : Use carbodiimide-based coupling agents (e.g., EDCl) in polar aprotic solvents like DMF or dichloromethane. Maintain room temperature to prevent decomposition of heat-sensitive intermediates. Catalytic DMAP accelerates the reaction, achieving >70% yield with minimal side reactions .
Advanced Research Questions
Q. How can synthetic yields be improved for pyrazolo[3,4-d]pyrimidine intermediates?
- Answer :
- Precursor Purification : Pre-purify starting materials (e.g., 5-aminopyrazole derivatives) via recrystallization to reduce impurities .
- Microwave-Assisted Synthesis : Reduce reaction time and enhance regioselectivity for pyrazolo[3,4-d]pyrimidine formation .
- Solvent Optimization : Replace traditional solvents with ionic liquids to improve solubility and reaction efficiency .
Q. How do substituent modifications on the benzo[d][1,3]dioxole moiety affect bioactivity?
- Answer : SAR studies indicate:
- Electron-Withdrawing Groups (e.g., -F) : Enhance metabolic stability and target binding affinity (e.g., fluorinated derivatives in ).
- Bulkier Substituents : Reduce solubility but improve membrane permeability (e.g., tert-butyl groups in ).
- Polar Groups (e.g., -OH, -NH₂) : Increase water solubility but may reduce blood-brain barrier penetration .
Q. How to resolve contradictions in NMR data for structurally similar derivatives?
- Answer :
- Comparative Analysis : Overlay spectra of analogs to identify subtle shifts caused by substituent electronic effects .
- Dynamic NMR : Probe tautomerism or conformational exchange in solution (e.g., pyrazole ring puckering) .
- DFT Calculations : Predict chemical shifts using computational models (e.g., B3LYP/6-31G*) to validate experimental data .
Q. What strategies mitigate byproduct formation during carboxamide coupling?
- Answer :
- Stoichiometric Control : Limit excess coupling agents to prevent over-activation of carboxylic acids .
- In Situ Monitoring : Use TLC or HPLC to track reaction progress and terminate at optimal conversion .
- Scavenger Resins : Add polymer-bound quench agents (e.g., trisamine) to remove unreacted reagents .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。